p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride
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Overview
Description
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride: is a chemical compound with the molecular formula C22H19N5O · 2HCl and a molecular weight of 442.34 g/mol . It is known for its structural similarity to Granular Blue, a fluorescent neuronal tracer . This compound has applications in various fields, including diagnostic assays, hematology, and histology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves multiple steps, typically starting with the preparation of the amidino and indolyl intermediates. These intermediates are then coupled through etherification reactions under controlled conditions. The final product is obtained by treating the coupled intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as a fluorescent neuronal tracer, aiding in the study of neuronal pathways and brain mapping.
Industry: Utilized in the manufacturing of dyes and stains for histological and hematological studies.
Mechanism of Action
The mechanism of action of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves its interaction with specific molecular targets. As a fluorescent neuronal tracer, it binds to neuronal cells, allowing for visualization under fluorescence microscopy. The compound’s fluorescence properties enable researchers to track neuronal pathways and study brain function .
Comparison with Similar Compounds
Similar Compounds
Granular Blue: A fluorescent neuronal tracer with a similar structure and applications.
Other Indolyl Derivatives: Compounds with indolyl groups that exhibit similar fluorescence properties and are used in biological research.
Uniqueness
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride stands out due to its dual amidino and indolyl functionalities, which enhance its binding affinity and fluorescence properties. This makes it particularly useful in detailed neuronal studies and diagnostic applications .
Properties
Molecular Formula |
C22H21Cl2N5O |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C22H19N5O.2ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;;/h1-12,27H,(H3,23,24)(H3,25,26);2*1H |
InChI Key |
AXPHELGHLVUYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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